

Broussoflavonol F: A Technical Guide to its Discovery, Characterization, and Biological Activity

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Compound of Interest		
Compound Name:	Broussoflavonol F	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussoflavonol F, a prenylated flavonol, has emerged as a molecule of significant interest within the scientific community. Initially isolated from the traditional medicinal plant Broussonetia papyrifera, it has demonstrated a range of compelling biological activities, most notably in the realm of oncology. This technical guide provides an in-depth overview of the discovery, initial characterization, and known biological functions of Broussoflavonol F. It details the experimental protocols for its isolation and structural elucidation, presents a comprehensive summary of its quantitative data, and visualizes the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

Broussoflavonol F was first reported in 1995 by Fang et al. following its isolation from the root bark of Broussonetia papyrifera, a plant with a long history of use in traditional medicine.[1] Subsequent studies have also identified its presence in the twigs of the same plant and in species of the Macaranga genus.[2][3] The initial characterization of **Broussoflavonol F** involved its isolation through chromatographic techniques and structural elucidation using spectroscopic methods.



Physicochemical Properties

Broussoflavonol F is a yellow solid with the molecular formula C₂₅H₂₆O₆.[4] Its structure is characterized by a flavonol backbone with two prenyl group substitutions.

Property	Value	Reference
Molecular Formula	C25H26O6	[4]
Molecular Weight	422.5 g/mol	[4]
Appearance	Yellow Solid	[5]

Spectroscopic Data

The structural elucidation of **Broussoflavonol F** was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following data was recorded in DMSO-d₆ at 400 MHz.[5]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.41	br s	5-OH	
7.95	dd	8.6, 1.9	H-6′
7.89	d	1.9	H-2'
6.93	d	8.6	H-5′

Detailed ¹³C NMR and mass spectrometry data are crucial for the complete structural confirmation of **Broussoflavonol F**. While the original 1995 publication by Fang et al. would contain this information, subsequent accessible publications have focused more on its biological activity. Further investigation into the primary literature is recommended for these specific datasets.

Experimental Protocols



Isolation of Broussoflavonol F

The following protocol is based on the methods described by Zheng et al. (2008) for the isolation of flavonoids from Broussonetia papyrifera.[2]



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Experimental workflow for the isolation of **Broussoflavonol F**.

- Extraction: The air-dried and powdered twigs of Broussonetia papyrifera are extracted with 95% ethanol at room temperature.
- Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and successively partitioned with nhexane and chloroform.
- Fractionation: The chloroform-soluble fraction, which contains Broussoflavonol F, is subjected to silica gel column chromatography.
- Purification: Fractions containing Broussoflavonol F are further purified by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

Broussoflavonol F has demonstrated a range of biological activities, with its anti-cancer and anti-angiogenic properties being the most extensively studied.

Anti-Cancer and Anti-Angiogenesis Effects

Studies have shown that **Broussoflavonol F** exhibits cytotoxic effects against various cancer cell lines, particularly colon cancer.[3] It has been found to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. Furthermore, it displays anti-angiogenic activity by inhibiting the proliferation, motility, and tube formation of endothelial cells.[3]

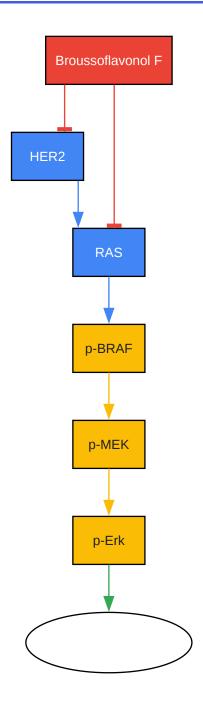


Biological Activity	Cell Line(s)	IC ₅₀ / Concentration	Reference
Cytotoxicity	5 colon cancer cell lines	Not specified	[3]
Anti-proliferative	HCT116 and LoVo colon cancer cells	1.25-5 μΜ	[3]
Anti-angiogenesis (inhibition of subintestinal vessel formation)	Zebrafish embryos	2.5-5 μΜ	[3]
Tyrosinase Inhibition	Mushroom tyrosinase	82.3 μM	[2]

Mechanism of Action: Modulation of the HER2-RAS-MEK-ERK Pathway

The anti-cancer effects of **Broussoflavonol F** in colon cancer have been attributed to its ability to modulate the HER2-RAS-MEK-ERK signaling pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. **Broussoflavonol F** has been shown to downregulate the expression of key proteins in this pathway, including HER2, RAS, phosphorylated BRAF (p-BRAF), phosphorylated MEK (p-MEK), and phosphorylated Erk (p-Erk).[3]





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Broussoflavonol F inhibits the HER2-RAS-MEK-ERK signaling pathway.

Conclusion

Broussoflavonol F is a promising natural product with well-documented anti-cancer and anti-angiogenic properties. Its mechanism of action, involving the inhibition of the HER2-RAS-MEK-ERK pathway, provides a solid foundation for its further investigation as a potential therapeutic



agent. This technical guide consolidates the key information regarding its discovery, characterization, and biological activity, offering a valuable resource for the scientific community to build upon in the ongoing effort to develop novel cancer therapies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in preclinical and clinical settings.

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